molecular formula C18H23FN2O2 B1680709 Robalzotan CAS No. 169758-66-1

Robalzotan

Cat. No.: B1680709
CAS No.: 169758-66-1
M. Wt: 318.4 g/mol
InChI Key: MQTUXRKNJYPMCG-CYBMUJFWSA-N
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Mechanism of Action

Target of Action

Robalzotan, also known as NAD-299 or AZD-7371, is a selective antagonist at the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is known to play a crucial role in mood and anxiety disorders.

Mode of Action

As a selective antagonist, this compound binds to the 5-HT1A receptors and blocks their activity . This means it prevents serotonin from binding to these receptors and activating them. In rodent studies, it was shown to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by the administration of selective serotonin reuptake inhibitors like citalopram .

Biochemical Pathways

Its antagonistic action on the 5-ht1a receptors suggests that it can influence the serotonergic system and the various physiological functions it regulates, including mood, anxiety, sleep, and cognition .

Result of Action

By blocking the 5-HT1A receptors, this compound can modulate the serotonergic system and potentially influence various physiological functions. In preclinical studies, it has been shown to reverse the inhibition of serotonergic cell firing induced by certain drugs . .

Preparation Methods

The synthesis of robalzotan involves several steps:

    Esterification: 4-fluoro-3-hydroxybenzoic acid is esterified with trimethyl orthoformate and sulfuric acid to form the methyl ester.

    Condensation: The methyl ester is then condensed with propargyl bromide in the presence of potassium carbonate in acetone, yielding the corresponding ether.

    Cyclization: The ether undergoes cyclization by heating in N,N-diethylaniline to form 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.

    Hydrolysis: This ester is hydrolyzed with sodium hydroxide in refluxing ethanol to produce the free acid.

    Amidation: The free acid reacts with thionyl chloride and then with ammonia to form the carboxamide.

    Nitration and Reduction: The carboxamide is nitrated with sodium nitrite and iodine, followed by hydrogenation to yield the 3,4-dihydro compound.

    Optical Resolution and Alkylation: The racemic mixture is resolved using L-(+)-tartaric acid, and the resulting 3®-amino derivative is alkylated with cyclobutanone and sodium cyanoborohydride to afford this compound.

Chemical Reactions Analysis

Robalzotan undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can be nitrated and subsequently reduced to form different derivatives.

    Amidation: The formation of carboxamide groups is a key step in its synthesis. Common reagents used in these reactions include sodium nitrite, iodine, sodium borohydride, and thionyl chloride.

Scientific Research Applications

Robalzotan has been investigated for various scientific research applications:

Comparison with Similar Compounds

Robalzotan is similar to other 5-HT1A receptor antagonists such as ebalzotan and UH-301. it is unique in its high selectivity and affinity for the 5-HT1A receptor. Unlike some other compounds, this compound was able to completely reverse the inhibition of serotonin release in rodent studies, making it a valuable tool for research .

Similar Compounds

Properties

IUPAC Name

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTUXRKNJYPMCG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168743
Record name Robalzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169758-66-1
Record name Robalzotan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169758-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robalzotan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169758661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robalzotan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Robalzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROBALZOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18M56OGME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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